molecular formula C19H24N2O3 B1391251 N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide CAS No. 1020055-87-1

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide

Cat. No. B1391251
M. Wt: 328.4 g/mol
InChI Key: UCCXSUDJIBGBMJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide (NAMIP-IPPA) is a synthetic small molecule that is used in a variety of scientific research applications. It is a member of the phenoxypropanamide family of compounds, which are known for their complex structures and diverse biological activities. NAMIP-IPPA has been studied for its potential use in treating a range of diseases and conditions, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antioxidant Activity

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide derivatives showed significant antioxidant activities, approximately 1.4 times higher than the well-known antioxidant ascorbic acid. This highlights the compound's potential in therapeutic applications where oxidative stress plays a crucial role (Tumosienė et al., 2020).

Anticancer Activity

The same derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. They exhibited selective cytotoxicity, being more effective against the glioblastoma U-87 cell line, indicating their potential as anticancer agents. Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Antibacterial and Antifungal Applications

Antibacterial and Antifungal Activities

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities. Some compounds reached the same level of antimicrobial activity as the standard antibacterial agent Ampicillin and antifungal agent Fluconazole. Compounds such as N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide showed potent effects against most of the tested strains, highlighting the potential of these derivatives in combating resistant microbial strains (Helal et al., 2013).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(2)14-5-8-16(9-6-14)24-13(3)19(22)21-17-11-15(20)7-10-18(17)23-4/h5-13H,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCXSUDJIBGBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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